(R)-(4-Fluorophenyl)oxirane CAS number and properties
(R)-(4-Fluorophenyl)oxirane CAS number and properties
An In-depth Technical Guide to (R)-(4-Fluorophenyl)oxirane for Researchers and Drug Development Professionals
Introduction
(R)-(4-Fluorophenyl)oxirane is a chiral epoxide that serves as a critical building block in modern medicinal chemistry. Its stereospecific reactivity makes it an invaluable intermediate for the synthesis of enantiomerically pure pharmaceuticals. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of its chemical properties, synthesis, and purification methodologies, tailored for researchers and professionals in the field of drug discovery and development.
Core Properties and Data
(R)-(4-Fluorophenyl)oxirane, also known as (R)-(-)-4-Fluorostyrene oxide, is a fluorinated aromatic epoxide. Its key identifiers and physicochemical properties are summarized below.
CAS Number : 134356-73-3[1]
Table 2.1: Physicochemical Properties of (R)-(4-Fluorophenyl)oxirane
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇FO | [1][2] |
| Molecular Weight | 138.14 g/mol | [1][2] |
| Appearance | Clear, colorless to light yellow liquid | [2] |
| Boiling Point | 33 °C @ 1 mmHg | N/A |
| Density | ~1.17 g/mL | N/A |
| Refractive Index | ~1.5078 | N/A |
| Water Solubility | Sparingly soluble (0.26 g/L @ 25°C) | N/A |
| Purity (Typical) | ≥98.0% (HPLC) | [2] |
| Chiral Purity (Typical) | ≥98.0% ee (Chiral HPLC) | [2] |
| InChIKey | ICVNPQMUUHPPOK-QMMMGPOBSA-N | [1] |
| SMILES | C1--INVALID-LINK--C2=CC=C(C=C2)F | [1] |
Synthesis and Purification Protocols
The enantioselective synthesis of (R)-(4-Fluorophenyl)oxirane can be achieved through two primary strategies: direct asymmetric epoxidation of the prochiral alkene (4-fluorostyrene) or kinetic resolution of a racemic mixture of the epoxide.
Experimental Protocol 1: Asymmetric Epoxidation via Jacobsen-Katsuki Reaction
This method provides direct access to the enantiopure epoxide from 4-fluorostyrene using a chiral manganese-salen catalyst. The Jacobsen-Katsuki epoxidation is renowned for its high enantioselectivity with unfunctionalized olefins.[3][4][5][6]
Materials:
-
4-Fluorostyrene
-
(R,R)-Jacobsen's catalyst [(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride]
-
Sodium hypochlorite (NaOCl, commercial bleach, buffered to pH ~11)
-
Dichloromethane (DCM), anhydrous
-
4-Phenylpyridine N-oxide (PPNO) (optional co-catalyst)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Celite
Procedure:
-
To a round-bottom flask charged with 4-fluorostyrene (1.0 equiv) and (R,R)-Jacobsen's catalyst (0.02-0.05 equiv) is added anhydrous dichloromethane under an inert atmosphere (N₂ or Ar).
-
If used, the co-catalyst 4-phenylpyridine N-oxide (0.25 equiv) is added to the mixture.
-
The flask is cooled to 0 °C in an ice bath with vigorous stirring.
-
Buffered sodium hypochlorite solution (1.5 equiv, pre-cooled to 0 °C) is added dropwise over 2-4 hours, ensuring the internal temperature does not exceed 5 °C.
-
The reaction progress is monitored by TLC or GC analysis. Upon completion, the layers are separated.
-
The aqueous layer is extracted three times with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered through a pad of Celite, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (R)-(4-Fluorophenyl)oxirane.
-
Enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Experimental Protocol 2: Hydrolytic Kinetic Resolution (HKR)
This highly efficient method separates a racemic mixture of (±)-(4-Fluorophenyl)oxirane. It utilizes a chiral (salen)Co(III) catalyst to selectively hydrolyze the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and in high enantiomeric purity.[7][8][9][10][11]
Materials:
-
Racemic (±)-(4-Fluorophenyl)oxirane
-
(R,R)-(Salen)Co(III)OAc catalyst
-
Water (H₂O), deionized
-
Tetrahydrofuran (THF) or tert-Butyl methyl ether (TBME)
-
Acetic Acid (optional, for catalyst activation)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
The (R,R)-(Salen)Co(III)OAc catalyst (0.002–0.02 equiv) is dissolved in THF or TBME in a flask open to the air. A small amount of acetic acid (~1 equiv relative to catalyst) can be added to ensure the active Co(III) state.
-
The solution is stirred for 15 minutes at room temperature.
-
Racemic (±)-(4-Fluorophenyl)oxirane (1.0 equiv) is added to the flask.
-
The mixture is cooled to 0-4 °C.
-
Water (0.50–0.55 equiv) is added in one portion.
-
The reaction is stirred vigorously at 0-4 °C. The progress is monitored by chiral GC/HPLC, tracking the disappearance of the (S)-epoxide and the increase in enantiomeric excess of the (R)-epoxide.
-
Once the reaction reaches ~52-55% conversion (theoretically yielding >99% ee for the remaining epoxide), it is quenched by removing the cold bath and warming to room temperature.
-
The solvent is removed via rotary evaporation.
-
The resulting mixture of (R)-epoxide and (S)-diol is purified by flash column chromatography or distillation under reduced pressure to isolate the volatile (R)-(4-Fluorophenyl)oxirane.
Applications in Drug Development
(R)-(4-Fluorophenyl)oxirane is a precursor for synthesizing complex chiral molecules that modulate biological targets. A significant area of application is in the development of allosteric modulators for G protein-coupled receptors (GPCRs), such as the A₁ adenosine receptor (A₁R).
Role as a Chiral Building Block
The epoxide ring is a versatile electrophile that can be opened stereospecifically by a wide range of nucleophiles (e.g., amines, thiols, azides). This reaction establishes two adjacent stereocenters, a common motif in drug molecules. For instance, ring-opening with a primary or secondary amine can generate a chiral amino alcohol, a key pharmacophore in many APIs.
A₁ Adenosine Receptor (A₁R) Signaling Pathway
The A₁ adenosine receptor is a Gi/o-coupled GPCR, and its activation is a therapeutic target for conditions like neuropathic pain and cardiac ischemia.[12] Orthosteric agonists that directly activate the receptor often suffer from systemic side effects. Positive Allosteric Modulators (PAMs) represent a more sophisticated approach; they bind to a different site on the receptor and only enhance the signal of the endogenous agonist (adenosine), leading to more localized and physiologically relevant effects.[12][13] Chiral intermediates derived from (R)-(4-Fluorophenyl)oxirane are used to construct these complex PAMs.
The canonical signaling pathway for the A₁R is as follows:
-
Adenosine (the orthosteric agonist) binds to the A₁R.
-
The receptor undergoes a conformational change, activating the associated heterotrimeric Gi protein.
-
The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.
-
Inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
A PAM binds to an allosteric site, stabilizing the active conformation of the receptor and potentiating the inhibitory effect of adenosine on cAMP production.
Conclusion
(R)-(4-Fluorophenyl)oxirane is a high-value chiral intermediate with significant applications in pharmaceutical development. Its synthesis and resolution can be achieved through well-established, highly selective chemical methods like the Jacobsen-Katsuki epoxidation and hydrolytic kinetic resolution. The ability to introduce both chirality and a fluorine moiety makes it a strategic component in the design of next-generation therapeutics, particularly sophisticated molecules like allosteric modulators that offer enhanced target specificity and reduced side effects. The protocols and data presented herein provide a foundational guide for the effective utilization of this compound in research and development settings.
References
- 1. (R)-(4-Fluorophenyl)oxirane | C8H7FO | CID 7023123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-(4-Fluorophenyl)oxirane-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 5. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 6. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 7. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 8. researchgate.net [researchgate.net]
- 9. Chiral nanoporous metal-metallosalen frameworks for hydrolytic kinetic resolution of epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanochemical synthesis of unsymmetrical salens for the preparation of Co–salen complexes and their evaluation as catalysts for the synthesis of α-aryloxy alcohols via asymmetric phenolic kinetic resolution of terminal epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]




